N,N,2-trimethylbutan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
66225-39-6 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N,N,2-trimethylbutan-1-amine |
InChI |
InChI=1S/C7H17N/c1-5-7(2)6-8(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
BHMZPPHMQJHCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n,2 Trimethylbutan 1 Amine and Its Structural Analogs
Direct Synthetic Approaches to N,N,2-trimethylbutan-1-amine from Precursors
The direct synthesis of this compound (C7H17N) can be achieved through several established organic chemistry reactions. nist.gov One common approach is the reductive amination of 2-methylbutanal. This process involves the reaction of the aldehyde with dimethylamine (B145610) to form an intermediate enamine or iminium ion, which is then reduced in situ to the final tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (STAB).
Alternatively, this compound can be prepared via the alkylation of a suitable amine precursor. For instance, 2-methylbutan-1-amine can be subjected to exhaustive methylation using a methylating agent such as methyl iodide or dimethyl sulfate. This reaction, known as the Eschweiler–Clarke reaction, utilizes formic acid and formaldehyde (B43269) to introduce the two methyl groups onto the primary amine.
Another synthetic route involves the Hofmann elimination or a related rearrangement. However, these methods are generally less direct and may require multiple steps to prepare the necessary precursors. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction.
Synthesis of Isomeric Trimethylbutan-1-amines (e.g., 2,2,3-trimethylbutan-1-amine hydrochloride)
The synthesis of isomeric trimethylbutan-1-amines, such as 2,2,3-trimethylbutan-1-amine hydrochloride, requires strategic selection of precursors to achieve the desired substitution pattern. biosynth.comuni.lusigmaaldrich.com For 2,2,3-trimethylbutan-1-amine, a suitable starting material would be 2,2,3-trimethylbutanal. Reductive amination of this aldehyde with ammonia (B1221849), followed by purification and conversion to the hydrochloride salt, would yield the target compound.
Alternatively, the synthesis could commence from 2,2,3-trimethylbutanoic acid. This acid can be converted to the corresponding amide via activation with a coupling agent (e.g., thionyl chloride to form the acid chloride, followed by reaction with ammonia) and subsequent reduction of the amide to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). The resulting amine can then be isolated as its hydrochloride salt.
The synthesis of other isomers, such as 2,3,3-trimethylbutan-1-amine (B1286664) hydrochloride and 2,2,3,3-tetramethylbutan-1-amine (B13247450) hydrochloride, follows similar principles, starting from the appropriately substituted carbonyl compound or carboxylic acid. americanelements.comcymitquimica.com The key challenge in these syntheses is often the preparation of the sterically hindered precursors.
Advanced Approaches for this compound Derivatives
Enantioselective Hydroamination in the Synthesis of N,N-Dibenzyl-2,3,3-trimethylbutan-1-amine Systems, employing transition metal catalysis
The synthesis of chiral amines, including derivatives of this compound, can be achieved with high enantioselectivity through transition metal-catalyzed hydroamination. libretexts.orgacs.org This method involves the addition of an N-H bond across a carbon-carbon double bond. libretexts.org For the synthesis of a system like N,N-dibenzyl-2,3,3-trimethylbutan-1-amine, an appropriate alkene precursor, such as 2,3,3-trimethylbut-1-ene, would be reacted with dibenzylamine (B1670424) in the presence of a chiral transition metal catalyst.
Catalysts for these reactions are typically based on late transition metals such as palladium, rhodium, or iridium, coordinated to chiral ligands. acs.orgrsc.org The choice of metal and ligand is crucial for achieving high yields and enantioselectivities. nih.gov Early transition metals and rare-earth metals have also been explored for hydroamination reactions. vtt.fi The reaction conditions, including solvent, temperature, and pressure, must be carefully optimized to favor the desired product and minimize side reactions like alkene isomerization. acs.orgnih.gov This approach offers a direct and atom-economical route to enantioenriched amines. acs.org
Quaternary Ammonium (B1175870) Salt Formation and Applications (e.g., 4-(Azidosulfonyl)-N,N,N-trimethylbutan-1-aminium iodide)
Quaternary ammonium salts (QAS) are derivatives of amines where the nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge. wikipedia.org These compounds have a wide range of applications, including as phase transfer catalysts, surfactants, and antimicrobial agents. wikipedia.orgmdpi.comtaylorandfrancis.com
The synthesis of QAS, such as 4-(azidosulfonyl)-N,N,N-trimethylbutan-1-aminium iodide, is typically achieved through the quaternization of a tertiary amine with an alkyl halide, a process known as the Menschutkin reaction. researchgate.net In the case of the example, a precursor tertiary amine would be reacted with a suitable alkyl iodide containing the azidosulfonyl group. The synthesis of this specific compound involves a multi-step process starting from a butylsulfonyl precursor, which is converted to the sulfonyl azide (B81097) and subsequently quaternized. researchgate.net
The resulting QAS can be used in various synthetic applications. For example, 4-(azidosulfonyl)-N,N,N-trimethylbutan-1-aminium iodide has been utilized in the modification of oligonucleotides via the Staudinger reaction. researchgate.net The quaternary ammonium group can enhance the water solubility and biological activity of molecules. mdpi.com
Stereospecificity Control in Chiral Amine Synthesis
Controlling stereospecificity is a critical aspect of synthesizing chiral amines, as different stereoisomers can exhibit vastly different biological activities. nih.gov Several strategies are employed to achieve high levels of stereocontrol. jocpr.comorchid-chem.com
Asymmetric Catalysis: This approach utilizes chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to favor the formation of one enantiomer over the other in reactions like reductive amination or hydroamination. jocpr.comorchid-chem.comnih.gov
Chiral Pool Synthesis: This method starts with readily available chiral precursors from natural sources, such as amino acids or sugars, which already possess the desired stereochemistry. orchid-chem.com
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch
Biocatalysis: Enzymes, such as transaminases and amine dehydrogenases, can be highly stereoselective and are increasingly used for the synthesis of chiral amines under mild and environmentally friendly conditions. acs.orgnih.gov
The choice of method depends on the target molecule, the desired level of enantiopurity, and the scalability of the synthesis.
Stereocontrolled Synthesis of Complex Related Amines (e.g., (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine)
The synthesis of complex chiral amines with multiple stereocenters, such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, requires precise control over the stereochemistry at each chiral center. lookchem.comnih.gov A common strategy for achieving this is through stereoselective reactions where the formation of one diastereomer is favored.
One reported synthesis of this compound involves a Grignard reaction of (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone with an ethylmagnesium halide. This reaction is highly stereospecific, leading to the formation of the desired (2S,3R) intermediate with high diastereomeric excess. google.com Subsequent reduction of the ketone and removal of the hydroxyl group yields the target (2R,3R) amine. google.com The stereochemistry of the final product is dependent on the stereochemistry of the starting materials and the reaction mechanism.
Alternative approaches may involve asymmetric hydrogenation or other stereocontrolled transformations to establish the desired stereocenters. The development of such synthetic routes is crucial for accessing enantiomerically pure complex amines for applications in pharmaceuticals and other areas.
Chiral Auxiliary and Catalytic Methods for Diastereomeric and Enantiomeric Control in Complex Amine Synthesis
Achieving stereochemical control in the synthesis of complex amines relies heavily on two primary strategies: the use of chiral auxiliaries and the application of asymmetric catalysis. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This process typically involves coupling the auxiliary, performing a diastereoselective transformation, and then removing the auxiliary. wikipedia.org
One of the most versatile and widely used chiral auxiliaries is tert-butanesulfinamide, developed by the Ellman laboratory. osi.lvyale.edu This reagent is employed in the synthesis of a vast array of chiral amines, including α-branched and α-tertiary structures. osi.lvsemanticscholar.org The synthesis involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-sulfinyl imine, which then undergoes diastereoselective addition of an organometallic reagent. The auxiliary is subsequently cleaved under mild acidic conditions to furnish the desired chiral amine. osi.lv Other notable auxiliaries include pseudoephedrine and oxazolidinones, which operate under similar principles of inducing facial selectivity in nucleophilic additions to imine or enolate intermediates. wikipedia.orgnih.gov
Asymmetric catalysis offers a more atom-economical approach to enantioselective amine synthesis. nih.gov The transition metal-catalyzed asymmetric hydrogenation of prochiral imines stands out as one of the most direct and efficient methods. nih.govacs.org This strategy has been successfully implemented on an industrial scale. nih.gov Iridium and Palladium complexes featuring chiral phosphorus ligands (e.g., phosphino-oxazolines, P-stereogenic phosphines) have demonstrated exceptional activity and selectivity in these transformations. nih.govacs.org The catalyst creates a chiral environment that forces the hydrogenation to occur preferentially on one face of the imine, leading to the formation of one enantiomer in excess. mdma.ch
More recent innovations include the convergence of different catalytic fields. For instance, combining photoredox and enzymatic catalysis in a cyclic reaction network has emerged as a powerful strategy for the asymmetric synthesis of amines. scispace.comrsc.org In such systems, a photosensitizer drives the reduction of an imine to a racemic amine, while an enzyme selectively oxidizes one enantiomer back to the imine, leading to an accumulation of the desired enantioenriched amine. scispace.comrsc.org
| Method | Key Reagent/Catalyst | Typical Substrate | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | tert-Butanesulfinamide | Ketones/Aldehydes | Forms a chiral N-sulfinyl imine intermediate that directs diastereoselective nucleophilic addition. | osi.lvyale.edu |
| Chiral Auxiliary | Pseudoephedrine | Carboxylic Acids | Forms a chiral amide enolate that undergoes diastereoselective alkylation. | wikipedia.orgnih.gov |
| Asymmetric Catalysis | Iridium/Chiral Phosphine Ligands | Prochiral Imines | Direct enantioselective hydrogenation, providing high efficiency and enantiomeric excess (ee). | nih.govacs.org |
| Dual Catalysis | Photoredox Catalyst + Enzyme (e.g., MAO-N) | Imines | Light-driven cyclic deracemization for high-yield, enantioenriched amine synthesis. | scispace.comrsc.org |
Process Optimization Strategies for Enhanced Yield and Purity in Multi-step Pathways
The industrial-scale synthesis of fine chemicals like complex chiral amines requires rigorous process optimization to maximize yield and purity while minimizing costs and environmental impact. nih.gov This involves a systematic evaluation of various reaction parameters, including temperature, concentration, reaction time, and the stoichiometry of reagents and catalysts. nih.gov
A powerful modern approach to process optimization is the use of Design of Experiments (DoE). nih.gov DoE methodologies, such as Fractional or Full Factorial Design, allow researchers to systematically investigate the influence of multiple variables and their interactions on the reaction outcome. nih.govsci-hub.se This statistical approach is more efficient than traditional one-variable-at-a-time (OVAT) optimization, providing a comprehensive understanding of the process and identifying the optimal conditions to achieve desired objectives, such as maximizing yield or minimizing impurity formation. nih.gov For example, in the synthesis of N,N,N-trimethyl chitosan, a DoE approach was used to optimize factors like the molar ratios of methyl iodide and sodium bicarbonate, and reaction temperature, leading to a significant improvement in the degree of trimethylation in a cost-effective, one-step procedure. nih.gov
Furthermore, the integration of real-time process analytical technology (PAT) has revolutionized optimization. nih.gov Techniques like inline Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR) allow for continuous monitoring of the reaction progress. nih.gov This real-time data can be fed into self-optimization algorithms that autonomously adjust reaction parameters (e.g., residence time, temperature, reagent flow rates) to maintain optimal performance, leading to higher consistency, yield, and purity. nih.gov For instance, a two-step sequence was optimized by setting seven variables and defining three objectives, including maximizing the yield of an imine intermediate and the space-time yield of the final product, which was achieved over 85 iterations in approximately 26 hours. nih.gov
| Strategy | Methodology | Key Parameters Investigated | Objective | Reference |
|---|---|---|---|---|
| Statistical Optimization | Design of Experiments (DoE) | Reagent molar ratios, temperature, reaction time, catalyst loading. | Maximize yield, minimize by-products, reduce reagent use. | nih.govsci-hub.se |
| Automated Optimization | Real-Time Process Analytics (NMR, FTIR) | Concentration, residence time, temperature, equivalents of reagents. | Maximize solution yield and space-time yield, minimize reagent consumption. | nih.gov |
| Reaction Condition Screening | High-Throughput Experimentation | Solvents, bases, catalysts, temperature. | Identify optimal conditions for yield and selectivity in multi-step sequences. | researchgate.net |
Historical Context and Evolution of Synthetic Routes for Related Chiral Amines
The synthesis of chiral amines has undergone a significant evolution over the past several decades, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. yale.eduresearchgate.net Early approaches often relied on the resolution of racemic mixtures, an inherently inefficient process with a maximum theoretical yield of 50% for the desired enantiomer. researchgate.net
The first major advancement came with the development of diastereoselective methods using stoichiometric chiral auxiliaries, introduced in the 1970s and 1980s. wikipedia.org These methods provided a reliable way to control stereochemistry but required additional synthetic steps for attaching and removing the auxiliary, generating significant waste. wikipedia.orgumn.edu
A paradigm shift occurred with the advent of asymmetric catalysis, particularly the transition-metal-catalyzed hydrogenation of imines. nih.govmdma.ch This approach offered a more direct and efficient route to chiral amines, avoiding the need for stoichiometric chiral reagents. nih.gov The development of a vast library of chiral ligands, especially phosphorus-based ligands for rhodium, ruthenium, and iridium catalysts, was critical to achieving high enantioselectivities for a broad range of substrates. nih.govacs.org Reductive amination, the condensation of a carbonyl compound with an amine followed by reduction, became a cornerstone of chiral amine synthesis, with both chemical and enzymatic methods being developed. researchgate.netresearchgate.net
The most recent wave of innovation focuses on sustainability and efficiency, highlighted by the rise of biocatalysis. researchgate.netnih.gov Engineered enzymes, such as transaminases, imine reductases (IREDs), and reductive aminases (RedAms), offer unparalleled selectivity under mild, aqueous conditions. researchgate.netnih.gov These biocatalytic methods are increasingly being adopted in industrial processes, representing a greener and often more effective alternative to traditional chemical synthesis. researchgate.netnih.gov Concurrently, novel catalytic strategies continue to emerge, including visible-light-mediated multicomponent reactions that allow for the streamlined assembly of complex α-branched amines from simple, readily available starting materials. nih.govrsc.org
| Era | Dominant Methodology | Key Characteristics | Reference |
|---|---|---|---|
| Early Methods | Classical Resolution of Racemates | Separation of enantiomers; maximum 50% yield. | researchgate.net |
| Mid-20th Century | Stoichiometric Chiral Auxiliaries | Covalent attachment of a chiral group to direct stereoselective reactions; requires extra steps. | wikipedia.orgumn.edu |
| Late 20th Century | Transition Metal Asymmetric Catalysis | Catalytic hydrogenation of imines; high efficiency and enantioselectivity. Atom-economical. | nih.govacs.orgmdma.ch |
| 21st Century | Biocatalysis and Novel Catalytic Systems | Use of engineered enzymes (transaminases, IREDs) and photoredox catalysis; high selectivity, sustainable conditions. | rsc.orgresearchgate.netnih.gov |
Computational and Theoretical Chemical Investigations of N,n,2 Trimethylbutan 1 Amine and Amine Analogs
Quantum Chemical Calculations for Molecular Structure and Conformation Analysis
Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structures and conformational landscapes of molecules like N,N,2-trimethylbutan-1-amine. Methods such as Density Functional Theory (DFT) are employed to solve the electronic structure of the molecule, providing insights into its geometry and energy. chemrxiv.org Conformational analysis involves exploring the various spatial arrangements of atoms that can be achieved through rotation around single bonds. researchgate.net For this compound, key rotations would occur around the C-C and C-N bonds of its butyl chain and N-methyl groups.
The process begins with the construction of an initial molecular geometry. This structure is then subjected to a geometry optimization procedure, which systematically alters the atomic coordinates to find a minimum on the potential energy surface. researchgate.net This corresponds to the most stable, or lowest energy, conformation of the molecule. For a flexible molecule like this compound, there are multiple energy minima, each representing a stable conformer. chemrxiv.org To explore these, computational methods can systematically rotate specific dihedral angles and perform an energy calculation or geometry optimization at each step, mapping out the potential energy surface. researchgate.net
The results of these calculations can identify the global minimum (the most stable conformer) as well as other low-energy local minima that may be accessible at room temperature. nih.gov For this compound, the bulky tert-butyl-like group (2-methylbutyl) significantly influences the conformational preferences to minimize steric strain. Computational modeling can precisely quantify the energetic differences between conformers, such as staggered and eclipsed arrangements of substituents. mdpi.com
Theoretical Investigations of Chemical Reactivity and Reaction Pathways (e.g., HOMO-LUMO Energy Analysis, Fukui Indices)
Theoretical investigations provide powerful insights into the chemical reactivity of this compound. Central to these studies are concepts derived from Density Functional Theory (DFT), such as Frontier Molecular Orbital (FMO) theory and Fukui functions. nih.govfaccts.de
HOMO-LUMO Energy Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is central to the nucleophilic character of an amine, while the LUMO acts as an electron acceptor. ossila.comresearchgate.net For this compound, the HOMO is primarily localized on the nitrogen atom's lone pair of electrons. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's willingness to donate electrons. A higher EHOMO value suggests stronger nucleophilicity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.netthaiscience.info A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to interact with other species. nih.gov Computational methods can calculate these energy levels for this compound and its analogs, allowing for a comparative analysis of their reactivity.
Fukui Indices: While HOMO-LUMO analysis provides a global picture of reactivity, Fukui functions offer a more detailed, atom-specific view. joaquinbarroso.com The Fukui function, f(r), describes the change in electron density at a specific point when an electron is added to or removed from the molecule. joaquinbarroso.comkomorowski.edu.pl Condensed Fukui indices are used to determine which atoms within a molecule are most susceptible to different types of attacks:
f+ : Indicates reactivity towards a nucleophilic attack (electron acceptance). faccts.de
f- : Indicates reactivity towards an electrophilic attack (electron donation). faccts.de
f0 : Indicates reactivity towards a radical attack. faccts.de
For this compound, the nitrogen atom is expected to have the highest f- value, confirming it as the primary site for electrophilic attack (i.e., the most nucleophilic center). researchgate.net Calculating these indices helps in predicting the regioselectivity of reactions involving this amine. nih.gov
Below is an interactive table illustrating conceptual frontier orbital energies for this compound compared to less sterically hindered analogs.
Conceptual Frontier Orbital Energies of Selected Amines
| Compound Name | Structure | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Expected Reactivity Trend |
|---|---|---|---|---|---|
| N,N-dimethyl-n-butylamine | CH₃(CH₂)₃N(CH₃)₂ | -5.8 | 1.5 | 7.3 | High |
| N,N-dimethylisobutylamine | (CH₃)₂CHCH₂N(CH₃)₂ | -5.9 | 1.4 | 7.3 | High |
| This compound | CH₃CH₂CH(CH₃)CH₂N(CH₃)₂ | -6.1 | 1.3 | 7.4 | Moderate |
| N,N-dimethyl-tert-pentylamine | CH₃CH₂C(CH₃)₂N(CH₃)₂ | -6.3 | 1.2 | 7.5 | Lower |
Molecular Dynamics Simulations and Conformational Analysis of Amine Systems
Molecular Dynamics (MD) simulations offer a powerful computational microscope to study the dynamic behavior of amine systems, including this compound, over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.commdpi.com This allows for the exploration of the conformational space and thermodynamic properties of the molecule in a simulated environment, such as in a solvent.
For a flexible molecule like this compound, MD simulations can reveal the transitions between different stable conformations identified through quantum chemical calculations. By simulating the molecule for nanoseconds or longer, it is possible to observe rotations around single bonds and map the accessible conformational landscape. nih.govntu.edu.sg This is crucial for understanding how the molecule's shape fluctuates under realistic conditions, which can influence its interaction with other molecules.
Key insights from MD simulations for amine systems include:
Conformational Sampling: Identifying the most populated conformational states and the energy barriers between them.
Solvation Effects: Understanding how solvent molecules (e.g., water) arrange around the amine and influence its conformation and dynamics through interactions like hydrogen bonding.
Thermodynamic Properties: Calculating properties such as free energy differences between conformers, which determine their relative populations at equilibrium.
Techniques like Replica Exchange Molecular Dynamics (REMD) can be used to enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in a local energy minimum and providing a more complete picture of the molecule's flexibility. nih.gov
Structure-Property Relationship Modeling for Amine Functionality
Structure-Property Relationship modeling, often in the form of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), aims to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govmdpi.com For amine functionality, these models are invaluable for predicting properties like basicity, nucleophilicity, and reactivity based on computed molecular descriptors.
These descriptors can be categorized into several types:
Constitutional: Simple counts of atoms, bonds, rings, etc.
Topological: Describing atomic connectivity in 2D.
Geometrical (3D): Related to the 3D structure, such as molecular surface area and volume.
Quantum Chemical: Electronic properties like HOMO/LUMO energies, atomic charges, and dipole moment. nih.gov
For a molecule like this compound, QSAR models can be developed to understand how specific structural features, particularly those related to its branched alkyl chain, influence its properties compared to a wider range of amine analogs.
Steric Hindrance Effects on Reactivity and Molecular Interactions
Steric hindrance is a critical factor governing the reactivity of amines, describing how the bulky groups attached to the nitrogen atom impede its ability to interact with other molecules. osti.govmasterorganicchemistry.com In this compound, the combination of the two N-methyl groups and the branched 2-methylbutyl group creates significant steric congestion around the nitrogen's lone pair.
Computational methods can quantify steric effects using various descriptors. One approach is the calculation of "N exposure," which measures the accessible surface area of the nitrogen atom based on a DFT-optimized structure. osti.gov This provides a direct measure of how shielded the reactive site is. Amines with lower N exposure are more sterically hindered, which typically leads to:
Reduced Nucleophilicity: While electronically a tertiary amine is electron-rich, its ability to act as a nucleophile can be severely diminished if bulky substituents prevent it from reaching an electrophilic center. masterorganicchemistry.com
Altered Reaction Pathways: Steric hindrance can make certain reaction pathways energetically unfavorable. For instance, in reactions with CO₂, highly hindered amines are less likely to form stable carbamates. osti.gov
The table below provides a conceptual comparison of steric parameters for different amines, illustrating the impact of substitution.
Conceptual Steric Hindrance Parameters for Selected Amines
| Compound Name | Amine Type | Key Structural Feature | Conceptual Steric Hindrance (Relative Scale) | Expected Impact on Nucleophilicity |
|---|---|---|---|---|
| n-Butylamine | Primary | Linear chain | Low | High accessibility |
| Diethylamine | Secondary | Two ethyl groups | Moderate | Reduced accessibility |
| Triethylamine | Tertiary | Three ethyl groups | High | Significantly hindered |
| This compound | Tertiary | Branched alkyl group | Very High | Severely hindered |
Influence of Chain Length and Branching on Amine Properties
The length and branching of the alkyl chains attached to the nitrogen atom have a profound effect on the physicochemical properties of amines. jeeadv.ac.in Computational studies allow for a systematic investigation of these influences.
Chain Length: Increasing the length of a linear alkyl chain (e.g., from methyl to butyl) generally increases the electron-donating inductive effect, which tends to increase the amine's basicity. researchgate.net It also increases the molecule's size and van der Waals interactions, affecting properties like boiling point and solubility.
Applications of N,n,2 Trimethylbutan 1 Amine and Its Derivatives in Advanced Chemical Synthesis
Utilization as Versatile Synthetic Intermediates in Complex Organic Transformations
While amines as a class are fundamental and widely used as synthetic intermediates in a vast array of organic transformations, no specific literature was identified that highlights N,N,2-trimethylbutan-1-amine as a key or versatile intermediate in the synthesis of complex organic molecules. General methods for amine synthesis, such as the reduction of nitriles and amides or the alkylation of smaller amines, are well-established, but specific examples detailing the utility of this particular compound as a building block were not found. libretexts.orgopenstax.org
Role as Chiral Building Blocks in Asymmetric Synthesis
Chiral amines are crucial components in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, or chiral ligands for catalysts. sigmaaldrich.comfrancis-press.comyale.edu The structure of this compound possesses a chiral center at the C2 position of the butyl chain. In principle, its enantiomers could serve as chiral building blocks. However, a search of the scientific literature did not yield any specific studies or documented applications of enantiomerically pure this compound in asymmetric synthesis. The development and application of many chiral amines have been extensively reported, but this specific compound does not appear to be among them. yale.eduiupac.org
Catalytic Roles of Amine Derivatives in Organic Reactions
Derivatives of amines can be employed as catalysts or ligands in a multitude of organic reactions. nih.govorganic-chemistry.org For instance, amines can be transformed into N-heterocyclic carbenes, amides, or other ligand types that coordinate with transition metals to facilitate catalysis. Despite the theoretical possibility of creating such derivatives from this compound, no research was found that describes the synthesis or catalytic application of its derivatives.
Applications in Oligonucleotide Synthesis via Phosphoramidate (B1195095) Linkages
The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of oligonucleotides. twistbioscience.comnih.gov This chemistry involves the sequential addition of nucleoside phosphoramidites to a growing DNA or RNA chain. While the formation of phosphoramidate linkages—a bond between phosphorus and nitrogen—is a key reaction, there is no evidence to suggest that this compound is used directly in this process.
However, a related but distinct compound, 4-(azidosulfonyl)-N,N,N-trimethylbutan-1-aminium iodide , has been synthesized and used to introduce a zwitterionic sulfonyl phosphoramidate group into the backbone of oligonucleotides via a Staudinger reaction. researchgate.net This modification is of interest for studying the properties of DNA and RNA. It is crucial to note that this is a quaternary ammonium (B1175870) salt and a sulfonyl azide (B81097) derivative, not this compound itself. researchgate.net
Due to the lack of specific research findings for this compound in the outlined areas, an article that meets the required standards of scientific accuracy and strict adherence to the requested topics cannot be produced.
Environmental Chemistry and Degradation Pathways of Aliphatic Amines
Environmental Persistence and Biotransformation Studies for Amine Compounds in Aquatic and Terrestrial Systems
The environmental persistence of aliphatic amines, including N,N,2-trimethylbutan-1-amine, is highly variable and depends on the compound's specific structure and the environmental conditions. nilu.no Some amines are persistent and have the potential to accumulate, posing long-term risks, while others are more reactive and may cause acute effects. nilu.no The primary removal process for many polar organic micropollutants, including amines, in environments like activated sludge treatment is biotransformation. acs.org This process often results in the formation of stable transformation products. acs.org
Studies on various amine solvents show significant differences in biodegradability. For instance, amines such as methyldiethanolamine (MDEA) and piperazine (B1678402) (PZ) exhibit very low degradability and are likely to have a considerable residence time in marine environments. sepa.org.uk In contrast, other alkanolamines may biodegrade more readily. sepa.org.uk A study on piperazine indicated it may biodegrade in soil or water, with over 51% biodegradation observed after 28 days in an artificial river system. nilu.no
Biotransformation of amines in activated sludge involves several key reactions. Systematic studies have identified N-oxidation, N-dealkylation, N-acetylation, and N-succinylation as the most relevant initial biotransformation pathways for primary, secondary, and tertiary amines. acs.org These reactions can occur in parallel at the amine functional group, leading to a diverse range of transformation products. acs.org While many of these pathways are similar to mammalian metabolism of xenobiotics, some N-acylation reactions have been newly identified in environmental contexts. acs.org
Table 1: Key Biotransformation Reactions of Amines in Environmental Systems
| Reaction Type | Description | Amine Type Affected | Reference |
| N-oxidation | Addition of an oxygen atom to the nitrogen atom. | Primary, Secondary, Tertiary | acs.org |
| N-dealkylation | Removal of an alkyl group from the nitrogen atom. | Secondary, Tertiary | acs.org |
| N-acetylation | Addition of an acetyl group to the nitrogen atom. | Primary, Secondary | acs.org |
| N-succinylation | Addition of a succinyl group to the nitrogen atom. | Primary, Secondary | acs.org |
Mechanistic Studies of Amine Degradation in Various Environmental Compartments
The degradation of aliphatic amines in the environment can occur through two primary pathways: oxidative and thermal degradation. hw.ac.ukacademicjournals.org These processes are influenced by the presence of oxygen, heat, and other chemical species in the environment. hw.ac.uk
Oxidative Degradation: This pathway is prevalent in environments exposed to air, such as the absorber units in industrial settings or surface waters. hw.ac.ukntnu.no The presence of oxygen from flue gas, for example, can initiate the degradation of amines. hw.ac.uk The mechanisms often involve radical reactions, leading to the formation of a variety of degradation products. hw.ac.uk Common products include aldehydes, which can be further auto-oxidized to form carboxylic acids like formic and acetic acid. hw.ac.ukacademicjournals.org These acids can then form heat-stable salts with the parent amines. hw.ac.uk For tertiary amines, degradation can be prevented by steric hindrance, which inhibits dealkylation. hw.ac.uk Volatile compounds, such as smaller alkylamines and ammonia (B1221849), are also significant products that provide insight into the initial degradation steps. ntnu.no
Thermal Degradation: This process occurs at elevated temperatures, typically in the absence of oxygen, such as in the stripper section of a carbon capture plant or in deep soil and sediment layers. hw.ac.ukacademicjournals.org The reaction between the amine and carbon dioxide at high temperatures can lead to irreversible degradation. academicjournals.org This results in the loss of the amine solvent and the formation of high-molecular-weight degradation products. academicjournals.org For monoethanolamine (MEA), a widely studied compound, thermal degradation products include oxazolidin-2-one (OZD), N-(2-hydroxyethyl)-ethylenediamine (HEEDA), and N-(2-hydroxyethyl)-imidazolidin-2-one (HEIA). researchgate.net
Table 2: Common Degradation Products of Representative Alkanolamines
| Parent Amine | Degradation Type | Major Degradation Products | Reference |
| Monoethanolamine (MEA) | Oxidative | Ammonia, Carboxylic acids, N-(2-hydroxyethyl)-formamide (HEF), N-(2-hydroxyethyl)-acetamide (HEA) | researchgate.net |
| Monoethanolamine (MEA) | Thermal | Oxazolidin-2-one (OZD), N-(2-hydroxyethyl)-ethylenediamine (HEEDA), N-(2-hydroxyethyl)-imidazolidin-2-one (HEIA) | researchgate.net |
Monitoring and Assessment Strategies for Aliphatic Amines in Environmental Matrices
Effective monitoring and assessment are crucial for understanding the prevalence and impact of aliphatic amines in the environment. Due to their low concentrations in environmental waters and potential for low breakthrough volume during solid-phase extraction (SPE), direct detection can be challenging. researchgate.net Therefore, analytical methods often rely on pre-column derivatization to enhance detection and separation. researchgate.netrsc.org
Several advanced analytical techniques have been developed for the sensitive and accurate determination of trace aliphatic amines in complex matrices like irrigation water, river water, wastewater, and soil. nih.gov One such method involves ultrasonic-assisted derivatization microextraction (UDME) using a fluorescent reagent, followed by high-performance liquid chromatography (HPLC) with fluorescence detection (FD) and identification by ion trap mass spectrometry (MS). nih.gov This approach achieves very low detection limits, in the range of nanograms per liter (ng/L) for water and nanograms per gram (ng/g) for soil. nih.gov
Another common strategy is the conversion of amines into their phenylthiourea (B91264) derivatives by reaction with phenyl isothiocyanate, followed by HPLC analysis. rsc.org This method is effective for determining amines in various environmental aqueous samples. rsc.org Gas chromatography-mass spectrometry (GC-MS) is also employed after derivatization of amines to N-alkyl- or N-arylbenzamides, allowing for the simultaneous determination of amines, phenols, and ammonia in water samples at µg/L levels. researchgate.net
Table 3: Analytical Methods for Monitoring Aliphatic Amines in the Environment
| Method | Technique | Sample Matrix | Detection Limit Range | Reference |
| UDME-HPLC-FD-MS | Ultrasonic-assisted derivatization microextraction, HPLC with fluorescence and mass spectrometry detection | Water, Soil | 5.96-45.61 ng/L (Water); 0.04-0.33 ng/g (Soil) | nih.gov |
| Phenylthiourea Derivatization-HPLC | Pre-column derivatization with phenyl isothiocyanate, HPLC | Aqueous Samples | 0.3–0.6 µg/L | rsc.org |
| Benzoyl Derivatization-GC-MS | Pre-column derivatization to benzamides, Solid-phase extraction, GC-MS | Water | 7 to 39 ng/L | researchgate.net |
Transport and Distribution Modeling of Amine Compounds in the Environment
Modeling the transport and distribution of amine compounds is essential for performing risk assessments and understanding their environmental fate. researchgate.net When released into the atmosphere, the transport of amines is governed by processes of dispersion, chemical transformation, and deposition. nilu.noresearchgate.net
Atmospheric dispersion models, such as the Atmospheric Dispersion Modelling System (ADMS), are used to predict the concentration of amines at various distances and time scales from an emission source. researchgate.netieaghg.org These models can incorporate modules that simulate the atmospheric chemistry of amines, including their reaction with photochemically-produced hydroxyl (OH) radicals. nilu.noresearchgate.net For example, the atmospheric half-life of vapor-phase piperazine due to reaction with OH radicals is estimated to be 2.3 hours. nilu.no
Deposition is a key process for removing amines from the atmosphere. nilu.no Due to their general solubility in water, deposition via precipitation is considered the most significant removal mechanism on a regional scale, with maximum deposition typically occurring 20-100 km from the source. nilu.no Locally, droplets from industrial plumes can also contribute to deposition through settling. nilu.no
If released to soil, the mobility of amines is a primary concern. Compounds like piperazine are expected to have very high mobility. nilu.no In soil and water, amines primarily exist as cations, which tend to adsorb more strongly to soils containing organic carbon and clay compared to their neutral forms. nilu.no Computational chemistry and modeling are increasingly used to predict dispersion and transport routes, although the assessment of amines in complex environmental samples like soil and water is complicated by a lack of standardized analytical methods. ieaghg.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N,2-trimethylbutan-1-amine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via reductive amination using aldehydes and amines in the presence of catalysts like Pd/NiO under hydrogen atmospheres (25°C, 10 hours). Optimization involves adjusting temperature, solvent polarity, and catalyst loading (e.g., 1.1 wt% Pd/NiO). Continuous flow reactors may enhance reproducibility and yield in scaled-up syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structure. Key features include chemical shifts for methyl groups (δ ~1.0–2.5 ppm for CH₃) and amine protons (δ ~2.5–3.5 ppm). X-ray crystallography with software like ORTEP-3 can resolve stereochemical ambiguities .
Q. What are the best practices for safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles), ensure ventilation, and store at –20°C in airtight containers. Avoid dust formation and incompatible reagents (e.g., strong oxidizers). Safety protocols should align with SDS guidelines for tertiary amines, emphasizing spill containment and waste disposal .
Advanced Research Questions
Q. How can researchers mitigate the risk of N-nitrosamine contamination during the synthesis of tertiary amines like this compound?
- Methodological Answer : Conduct risk assessments via supplier questionnaires to identify nitrosating agents (e.g., nitrites) and secondary/tertiary amines in raw materials. Implement process controls (e.g., pH adjustment, scavengers) to inhibit nitrosation reactions .
Q. What strategies can be employed to resolve contradictory solubility data for this compound in different solvents?
- Methodological Answer : Replicate solubility measurements under standardized conditions (e.g., 25°C, 1 atm) using gravimetric or gas-volumetric methods. Compare results with computational models based on thermodynamic parameters (ΔfH°gas, ΔrG°) to identify outliers .
Q. How does the use of continuous flow reactors impact the scalability and purity of this compound synthesis compared to batch methods?
- Methodological Answer : Flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-alkylation). Monitor purity via HPLC and compare yields under identical catalyst loadings. Batch methods may require post-synthesis purification (e.g., column chromatography) .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
